![molecular formula C12H9N3O4 B12568795 5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol CAS No. 207913-57-3](/img/structure/B12568795.png)
5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye. It is also referred to as an azo dye due to the presence of the azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with resorcinol in an alkaline medium to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Reduction: Formation of 4-nitroaniline and resorcinol derivatives.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Employed as a dye in textiles and as a colorant in various products.
Mécanisme D'action
The mechanism of action of 5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol involves its interaction with biological molecules. The compound can bind to DNA, causing damage that inhibits transcription and replication processes . This property is particularly useful in its potential application as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
- 4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1,3-diol
- 4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1,3-diol
Comparison:
- 4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1,3-diol: This compound has the nitro group in the ortho position, which affects its reactivity and binding properties.
- 4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1,3-diol: The nitro group in the meta position alters its antimicrobial activity, making it more effective against certain bacterial strains .
5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
207913-57-3 |
|---|---|
Formule moléculaire |
C12H9N3O4 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
5-[(4-nitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9N3O4/c16-11-5-9(6-12(17)7-11)14-13-8-1-3-10(4-2-8)15(18)19/h1-7,16-17H |
Clé InChI |
QNZZWZHNARKYBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




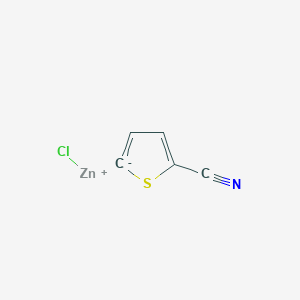

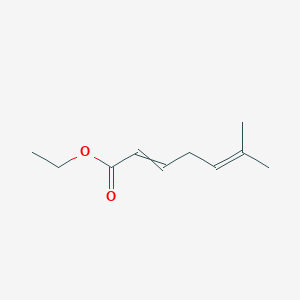
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
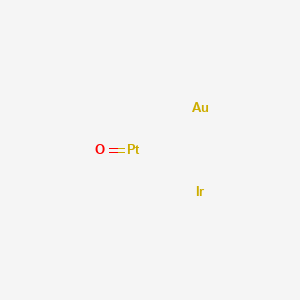
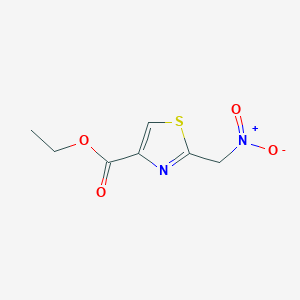
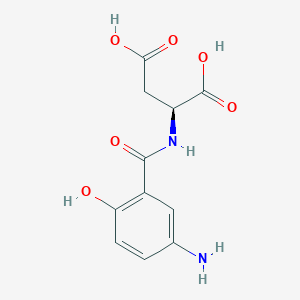
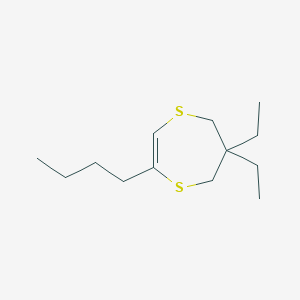
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
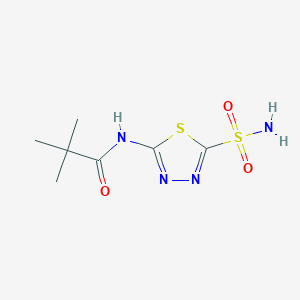
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
